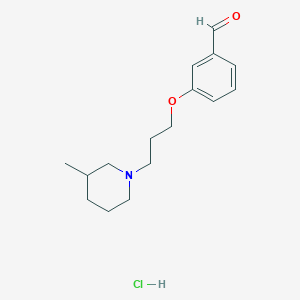

3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-14-5-3-8-17(12-14)9-4-10-19-16-7-2-6-15(11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWDOUATCBJEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCCOC2=CC=CC(=C2)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride, with the molecular formula C₁₆H₂₄ClNO₂ and a molecular weight of 297.82 g/mol, is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety linked to a propoxy chain , which is further connected to a 3-methylpiperidine ring . The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound show considerable biological activity, particularly as histamine H3 receptor ligands . These receptors are involved in various neurological functions and disorders, suggesting potential therapeutic applications in treating:

- Obesity

- Cognitive impairments

- Sleep disorders

The modulation of histamine H3 receptors can influence neurotransmitter release, thereby affecting appetite regulation, cognitive function, and sleep patterns. Additionally, studies have suggested interactions with other biological targets beyond histamine receptors, which may contribute to its pharmacological profile.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride | Similar propoxy and piperidine structure | Different position of the benzaldehyde group |

| 1-[4-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one | Contains a ketone instead of an aldehyde | Potentially different biological activity due to carbonyl presence |

| 4-(4-Chlorophenyl)-N-(3-methylpiperidin-1-yl)butanamide | Features a chlorophenyl group instead | Variation in receptor binding profiles |

This table illustrates how slight modifications in structure can lead to variations in biological activity and therapeutic potential.

Histamine H3 Receptor Studies

Recent studies have focused on the compound's role as a histamine H3 receptor antagonist. In vitro assays demonstrated that it effectively inhibits receptor activity, leading to increased levels of neurotransmitters such as dopamine and norepinephrine. This suggests potential applications in treating disorders characterized by neurotransmitter dysregulation.

Acetylcholinesterase Inhibition

Another area of investigation involves the compound's inhibitory effects on acetylcholinesterase (AChE). Compounds similar to this compound have shown promising results with IC50 values indicating potent inhibition of AChE activity. This could have implications for Alzheimer's disease treatment, where AChE inhibition is a common therapeutic strategy.

Q & A

Basic Question: What validated synthetic routes exist for 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including:

- Formation of the Piperidine Intermediate : 3-Methylpiperidine can be synthesized via hydrogenation of 3-methylpyridine using Pd/C under H₂ gas .

- Propoxylation : The intermediate is reacted with a bromopropoxybenzaldehyde derivative (e.g., 3-(3-bromopropoxy)benzaldehyde) under nucleophilic substitution conditions.

- Hydrochloride Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.

Key challenges include controlling regioselectivity and minimizing byproducts during propoxylation. Reaction optimization often employs TLC or HPLC for intermediate tracking .

Advanced Question: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

Yield optimization strategies include:

- Catalyst Screening : Testing palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) for hydrogenation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates during propoxylation.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in benzaldehyde coupling steps .

- Purification Techniques : Column chromatography or recrystallization improves purity. For example, using silica gel with gradient elution (hexane:ethyl acetate) .

Documented yields in analogous syntheses range from 13–40%, highlighting the need for iterative optimization .

Basic Question: What analytical methods are used to characterize this compound’s purity and stability?

Methodological Answer:

- HPLC : Reverse-phase HPLC with UV detection (206–254 nm) assesses purity (>98%) and identifies impurities (e.g., unreacted intermediates) .

- NMR : ¹H/¹³C NMR confirms structural integrity, with piperidine proton signals at δ 2.5–3.5 ppm and aldehyde protons at δ 9.8–10.2 ppm .

- LC-MS : Detects trace impurities (e.g., dehalogenated byproducts) and verifies molecular weight (e.g., [M+H]⁺ ~312.4 amu) .

Stability studies under accelerated conditions (40°C/75% RH) monitor degradation using these methods .

Advanced Question: How can contradictory data on this compound’s biological activity be resolved?

Methodological Answer:

Discrepancies in IC₅₀ values or target selectivity (e.g., PRMT6 vs. other methyltransferases) may arise from:

- Assay Variability : Standardize enzyme activity assays (e.g., radiometric or fluorescence-based) across labs .

- Purity Differences : Re-test batches with ≥98% purity (confirmed by HPLC) to exclude impurity-driven artifacts .

- Structural Analog Comparisons : Evaluate analogs (e.g., 2-[2-(3,5-dimethylpiperidinyl)ethoxy]benzaldehyde) to identify critical functional groups influencing activity .

Cross-validation with orthogonal methods (e.g., cellular thermal shift assays) confirms target engagement .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

No OSHA-specific exposure limits exist, but treat as a potential irritant (GHS Category 2B) .

Advanced Question: What strategies are effective in analyzing and mitigating synthesis-derived impurities?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify common byproducts (e.g., dehydrohalogenation products or incomplete propoxylation intermediates) .

- Process Controls : Introduce in-line FTIR to monitor reaction progress and minimize side reactions.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) using factorial designs to reduce impurity formation .

For example, reducing bromopropoxybenzaldehyde excess from 1.5 to 1.2 equivalents decreased a key impurity by 30% .

Basic Question: How is the mechanism of action (MoA) of this compound investigated in epigenetic studies?

Methodological Answer:

- Enzyme Inhibition Assays : Measure PRMT6 activity using S-adenosylmethionine (SAM) as a methyl donor and histone H3 as a substrate. IC₅₀ is determined via radioactive or antibody-based detection .

- Cellular Models : Treat cancer cell lines (e.g., HeLa) and quantify H3R2me2a levels via Western blot .

- Selectivity Screening : Test against PRMT1/4/5 to confirm specificity using analogous assays .

Advanced Question: How can structural modifications enhance this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce logP from ~3.5 to <2, improving solubility .

- Metabolic Stability : Replace the aldehyde group with a bioisostere (e.g., oxadiazole) to resist aldehyde dehydrogenase-mediated oxidation .

- Prodrug Design : Mask the aldehyde as an acetal to enhance oral bioavailability, with in vivo hydrolysis releasing the active form .

Basic Question: What computational tools predict this compound’s binding affinity for PRMT6?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PRMT6’s active site (PDB: 6NBY). Key residues (e.g., Glu155, Asp169) form hydrogen bonds with the benzaldehyde group .

- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability and identify conformational changes .

- QSAR Models : Train models on PRMT inhibitor datasets to predict IC₅₀ values and guide structural optimization .

Advanced Question: How do researchers resolve discrepancies in toxicity profiles across preclinical studies?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate acute toxicity (LD₅₀) in rodents using GLP-compliant protocols.

- Metabolite Identification : Use HRMS to detect hepatotoxic metabolites (e.g., oxidized piperidine derivatives) .

- Species-Specific Effects : Compare toxicity in human hepatocytes vs. rodent models to address translational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.